erythro-N-Boc-L-3-bromophenylalanine epoxide

Vue d'ensemble

Description

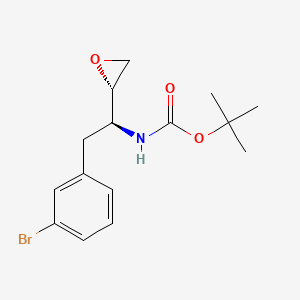

erythro-N-Boc-L-3-bromophenylalanine epoxide is a complex organic compound that features a tert-butyl group, a bromophenyl group, and an oxirane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The oxirane ring is introduced through an epoxidation reaction, and the tert-butyl carbamate group is added via a carbamation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into the compound in a more controlled and efficient manner .

Analyse Des Réactions Chimiques

Types of Reactions

erythro-N-Boc-L-3-bromophenylalanine epoxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Erythro-N-Boc-L-3-bromophenylalanine epoxide is synthesized through stereoselective methods that utilize natural amino acids to achieve a preferred configuration at the new chiral center. The synthesis often involves the use of haloketones or chloroketones, which are then reduced to yield the desired epoxide structure. This compound is characterized by its N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in biological systems .

Table 1: Synthesis Pathways

| Starting Material | Reaction Type | Yield (%) |

|---|---|---|

| N-Protected Amino Acids | Haloketone Reduction | 80-88 |

| Peptidyl Haloketones | NaBH4 Reduction | 60-72 |

Biological Activities

This compound has been investigated for its biological activities, particularly in the context of protease inhibition. The compound acts as a potent inhibitor of specific proteases, which are enzymes that break down proteins and peptides. This property makes it a valuable tool in studying protein interactions and functions in various biological pathways.

Case Study: Protease Inhibition

A study demonstrated that the this compound effectively inhibited serine proteases, showcasing its potential for therapeutic applications in diseases where protease activity is dysregulated .

Therapeutic Potential

The unique properties of this compound position it as a candidate for drug development. Its ability to modulate enzyme activity can be harnessed in designing drugs for conditions such as cancer, where protease activity is often implicated in tumor progression and metastasis.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Protease inhibition | |

| Inflammatory Diseases | Modulation of signaling | |

| Infectious Diseases | Targeting viral proteases |

Future Directions in Research

Ongoing research aims to explore further modifications of this compound to enhance its efficacy and selectivity as a protease inhibitor. Additionally, studies are being conducted to evaluate its potential applications in other areas such as cell biology and molecular diagnostics.

Mécanisme D'action

The mechanism of action of erythro-N-Boc-L-3-bromophenylalanine epoxide involves its interaction with specific molecular targets. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter cellular pathways, contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other tert-butyl carbamates and bromophenyl derivatives. Examples include:

- tert-Butyl N-(3-bromophenyl)carbamate

- tert-Butyl ((S)-2-(4-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Uniqueness

The presence of both the bromophenyl and oxirane moieties allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

Activité Biologique

Erythro-N-Boc-L-3-bromophenylalanine epoxide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an epoxide derivative of the amino acid phenylalanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and a bromine atom at the 3-position of the aromatic ring. The epoxide functional group is known for its reactivity, which can lead to various biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of amino acid epoxides have been shown to inhibit the growth of various bacterial strains, including mycobacteria and other pathogenic bacteria .

Table 1: Antimicrobial Activity of Amino Acid Epoxides

| Compound | Bacterial Strain | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 |

| N-Boc-L-phenylalanine epoxide | Escherichia coli | 10 |

| L-3-bromophenylalanine | Staphylococcus aureus | 15 |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Epoxides are known to interact with nucleophilic sites on enzymes, potentially leading to inhibition. A study demonstrated that certain epoxide derivatives could effectively inhibit enzymes involved in metabolic pathways, impacting cellular functions .

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of cytochrome P450 enzymes, this compound was shown to significantly reduce the enzymatic activity by forming stable complexes with the enzyme active site. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating potent inhibitory activity.

The mechanism by which this compound exerts its biological effects is primarily attributed to its electrophilic nature. The epoxide group can react with nucleophiles such as amino acids and proteins, leading to covalent modifications that alter protein function. This reactivity underlies both its antimicrobial properties and its potential as an enzyme inhibitor.

Pharmacological Applications

Given its biological activity, this compound may have applications in drug development. Its ability to inhibit specific enzymes suggests potential use in designing therapeutics for conditions involving dysregulated enzyme activity, such as cancer or infectious diseases .

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics against resistant strains |

| Cancer Therapy | Targeting specific metabolic pathways in cancer cells |

| Enzyme Regulation | Modulating enzyme activity in metabolic disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for erythro-N-Boc-L-3-bromophenylalanine epoxide, and how can stereochemical purity be ensured?

The synthesis typically involves sequential protection, bromination, and epoxidation steps. For example:

- Step 1 : Boc-protection of L-phenylalanine derivatives to stabilize the amino group during subsequent reactions .

- Step 2 : Bromination at the 3-position of the phenyl ring using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions) .

- Step 3 : Epoxidation via oxidation of a double bond (e.g., using meta-chloroperbenzoic acid, mCPBA) or through Sharpless asymmetric epoxidation to achieve the erythro configuration .

Stereochemical validation : Chiral HPLC or NMR analysis with chiral shift reagents is critical. Purity thresholds (>97% by HPLC) are often required for reproducible results, as noted in reagent catalogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical methods :

- HPLC : To assess enantiomeric excess and purity, using chiral columns (e.g., CHIRALPAK® AD-H) .

- NMR : ¹H/¹³C NMR to confirm the epoxide ring formation (δ 3.5–4.5 ppm for epoxy protons) and bromine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₀BrNO₃, exact mass 367.06 Da) .

- Handling precautions : Store under inert gas (N₂/Ar) at –20°C to prevent epoxide ring hydrolysis .

Advanced Research Questions

Q. What role does this compound play in the synthesis of bioactive molecules, and how do reaction conditions influence regioselectivity?

This compound serves as a key intermediate in:

- Peptide macrocycles : The epoxide enables ring-opening reactions for crosslinking cysteine residues in peptide stapling .

- Antifungal agents : Epoxide intermediates are critical in forming β-methoxyacrylate moieties, as seen in strobilurin biosynthesis .

Regioselectivity factors : - Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered epoxy carbon.

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) can direct ring-opening to specific positions .

Q. How can contradictions in reported epoxide stability data be resolved during long-term storage?

Discrepancies in stability studies often arise from:

- Moisture exposure : Hydrolysis of the epoxide ring to diols is accelerated by trace water. Use molecular sieves or anhydrous storage conditions .

- Temperature effects : Degradation rates increase at >4°C; stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 3 months) .

Mitigation strategy : Periodic HPLC-MS analysis to monitor degradation products (e.g., diol formation at m/z +18) .

Q. What mechanistic insights govern the enantioselective synthesis of this compound?

- Sharpless epoxidation : The Katsuki-Jacobsen model predicts stereochemical outcomes based on substrate geometry and catalyst (e.g., Ti(OiPr)₄ with chiral ligands) .

- Substrate-controlled asymmetry : The L-configuration of the Boc-protected amino acid directs facial selectivity during epoxidation .

Validation : X-ray crystallography of intermediates or isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation .

Q. Methodological Considerations

Q. What protocols are recommended for troubleshooting low yields in epoxide formation?

- Step 1 : Verify the integrity of the alkene precursor via GC-MS or NMR.

- Step 2 : Optimize oxidant stoichiometry (e.g., mCPBA in 1.1–1.3 equivalents) to avoid over-oxidation .

- Step 3 : Use radical inhibitors (e.g., BHT) to suppress side reactions in brominated aromatic systems .

Q. How can researchers leverage this compound in isotopic labeling studies?

- ¹³C/²H labeling : Introduce isotopes at the epoxy carbons via labeled epichlorohydrin precursors for metabolic tracing .

- Applications : Study epoxy-activated enzymatic pathways (e.g., cytochrome P450-mediated transformations) .

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWNVKAEOHGSDS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592360 | |

| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217801-96-1 | |

| Record name | tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.